2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features both an indole and a dioxolane moiety. The indole structure is known for its presence in many biologically active molecules, while the dioxolane ring is often used in synthetic chemistry for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced by reacting an appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the indole derivative with the dioxolane derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dioxolane ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted dioxolane derivatives.
Scientific Research Applications
2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: The indole moiety can interact with multiple receptors and enzymes, influencing biological pathways.
Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxolan-2-ylmethyltriphenylphosphonium bromide: Similar in structure due to the dioxolane ring.
Indole-3-acetic acid: Shares the indole moiety and is known for its biological activity.
Uniqueness
2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone is unique due to the combination of the indole and dioxolane moieties, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
799785-27-6 |
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Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C17H22N2O4/c1-11-17(13-8-12(21-3)4-5-14(13)18-11)15(20)9-19(2)10-16-22-6-7-23-16/h4-5,8,16,18H,6-7,9-10H2,1-3H3 |
InChI Key |
IPTDPJZLQJDKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CN(C)CC3OCCO3 |
solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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